Nicotinamide Riboside Triflate

Vue d'ensemble

Description

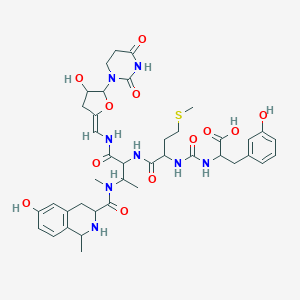

Nicotinamide Riboside Triflate, also known as Nicotinamide Riboside Triflic Acid Salt or NR Triflate, is a nicotinamide analogue . It is a potent NAD+ enhancement agent . This recently discovered vitamin, B3, has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Boosting intracellular NAD+ concentrations using NR has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .

Synthesis Analysis

The synthesis of Nicotinamide Riboside involves chemical and enzymatic approaches . A simple and efficient synthesis of Nicotinamide Riboside and its derivatives involves trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated N-glycosylation followed by spontaneous deacetylation by treating with methanol .Molecular Structure Analysis

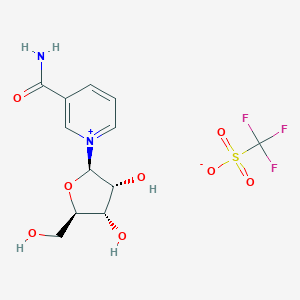

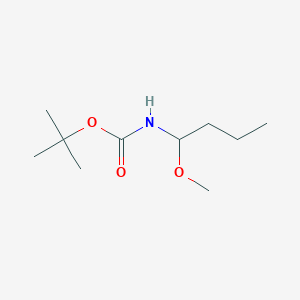

The molecular formula of Nicotinamide Riboside Triflate is C12H15F3N2O8S . The exact mass is not specified, but the molecular weight is 404.310 .Chemical Reactions Analysis

Nicotinamide Riboside increases intracellular and mitochondrial NAD+ content in C2C12, Hepa1.6, and HEK293 cells when used at concentrations ranging from 1-1,000 μM . It also decreases acetylation of FOXO1 and SOD2, which are substrates of sirtuin 1 (SIRT1) and SIRT3, respectively .Physical And Chemical Properties Analysis

Nicotinamide Riboside Triflate is typically found as a white to off-white crystalline powder . It is water-soluble . The melting point can vary, but it is typically in the range of 128-132°C (262-270°F) .Applications De Recherche Scientifique

Bioavailability and Metabolism

- Oral Bioavailability in Mice and Humans : Trammell et al. (2016) found that oral administration of nicotinamide riboside is effectively bioavailable in both mice and humans, enhancing blood NAD+ metabolism. This study is significant in understanding NR's absorption and systemic effects (Trammell et al., 2016).

Therapeutic Potential

- Treatment for Various Disorders : Mehmel, Jovanović, and Spitz (2020) discussed NR's efficiency in treating cardiovascular, neurodegenerative, and metabolic disorders, highlighting its potential therapeutic applications (Mehmel, Jovanović, & Spitz, 2020).

- Cognitive Function Improvement : Lee and Yang (2019) demonstrated that NR supplementation can reduce brain inflammation and improve cognitive function in diabetic mice, suggesting its potential in treating cognitive impairments (Lee & Yang, 2019).

Effects on Metabolism and Energy

- Energy Metabolism and Neuroprotection : Chi and Sauve (2013) reviewed NR's unique properties as a Vitamin B3, emphasizing its effects on insulin sensitivity, mitochondrial biogenesis, and neuroprotection (Chi & Sauve, 2013).

- Skeletal Muscle Mitochondrial Function : Dollerup et al. (2019) found that NR supplementation does not affect skeletal muscle mitochondrial function, content, or morphology in obese and insulin-resistant men, providing insights into its metabolic effects (Dollerup et al., 2019).

Nutritional Value

- NR in Cow Milk : Trammell et al. (2016) identified NR as a major NAD+ precursor vitamin in cow milk, suggesting its dietary significance and potential as a nutritional supplement (Trammell et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWRNTDQENDMQK-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462505 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribosylnicotinamide Triflate | |

CAS RN |

445489-49-6 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)